molecular formula C9H8FNO2 B8686906 4-(4-Fluorophenyl)oxazolidin-2-one

4-(4-Fluorophenyl)oxazolidin-2-one

Cat. No. B8686906
M. Wt: 181.16 g/mol
InChI Key: ZDRCZUKZERPBIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)oxazolidin-2-one is a useful research compound. Its molecular formula is C9H8FNO2 and its molecular weight is 181.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Fluorophenyl)oxazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluorophenyl)oxazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Fluorophenyl)oxazolidin-2-one

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)

InChI Key

ZDRCZUKZERPBIY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

600 mg of 2-amino-2-(4-fluorophenyl)ethan-1-ol and 80 mg of potassium carbonate were suspended in 914 mg of diethyl carbonate, and the mixture was stirred at 130° C. for 2.5 hours, and further stirred at 100° C. for 2.5 hours while removing the ethanol that was generated. The reaction solution was diluted with ethyl acetate. The solution was washed in turn with water and brine and then dried over magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 610 mg of the objective compound as pale yellow oil.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step Two
Quantity
914 mg
Type
solvent
Reaction Step Three

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